molecular formula C11H12N2 B1453815 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine CAS No. 1251105-57-3

2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine

Cat. No. B1453815
CAS RN: 1251105-57-3
M. Wt: 172.23 g/mol
InChI Key: BZPXERHFIAKMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine, also known as MPMP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of MPMP involves a multi-step process that requires specialized equipment and expertise.

Mechanism of Action

The mechanism of action of 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine is not fully understood, but it is thought to involve the inhibition of specific signaling pathways that are involved in cell growth, proliferation, and inflammation. 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to inhibit the activity of certain enzymes and proteins that are involved in these pathways, leading to a reduction in cell growth and inflammation.
Biochemical and Physiological Effects:
2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to have a variety of biochemical and physiological effects. In cancer research, 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of certain genes that are involved in cancer cell growth and proliferation. In neurological research, 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation research, 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine in lab experiments is its specificity for certain signaling pathways, which allows researchers to target specific cellular processes. Another advantage is its potential therapeutic applications in a variety of conditions. However, one limitation of using 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine in lab experiments is its complex synthesis method, which requires specialized equipment and expertise. Additionally, the mechanism of action of 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine research, including further exploration of its mechanism of action, optimization of its synthesis method, and development of new therapeutic applications. In cancer research, future studies could focus on identifying specific types of cancer that are most responsive to 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine treatment, and optimizing dosages and treatment regimens. In neurological research, future studies could focus on identifying the specific mechanisms by which 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine exerts its neuroprotective effects, and developing new treatments for neurodegenerative diseases. In inflammation research, future studies could focus on identifying the specific inflammatory pathways that are targeted by 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine, and developing new treatments for inflammatory diseases. Overall, 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has shown significant potential as a therapeutic agent, and further research is needed to fully explore its applications and mechanisms of action.

Scientific Research Applications

2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has shown potential as a therapeutic agent for a variety of conditions, including cancer, neurological disorders, and inflammation. In cancer research, 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurological research, 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation research, 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-methyl-6-(pyrrol-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-10-5-4-6-11(12-10)9-13-7-2-3-8-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPXERHFIAKMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601259531
Record name Pyridine, 2-methyl-6-(1H-pyrrol-1-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine

CAS RN

1251105-57-3
Record name Pyridine, 2-methyl-6-(1H-pyrrol-1-ylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251105-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-methyl-6-(1H-pyrrol-1-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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